2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
Description
2-Chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone (CAS RN: 189937-19-7) is a chloroethanone derivative featuring a 5-methylpyrrole substituent. Its molecular formula is C₇H₈ClNO, with a molecular weight of 157.60 g/mol. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals . The presence of the electron-rich pyrrole ring and the reactive chloroacetyl group enables its participation in nucleophilic substitution and condensation reactions, making it valuable for constructing complex molecular architectures.
Properties
IUPAC Name |
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-6(9-5)7(10)4-8/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNTHXYCCSCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts acylation is a classical method for introducing acetyl groups onto aromatic systems. For 5-methyl-1H-pyrrole, this reaction proceeds via electrophilic substitution at the electron-rich α-position (position 2) of the pyrrole ring. Chloroacetyl chloride serves as the acylating agent, with Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) facilitating the formation of the acylium ion intermediate.
Typical Procedure :
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Reactants : 5-Methyl-1H-pyrrole (1 equiv), chloroacetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv).
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Conditions : Stirring at 0–5°C under nitrogen atmosphere for 4–6 hours.
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Workup : Quenching with ice-cold water, extraction with DCM, and purification via column chromatography (silica gel, hexane/ethyl acetate).
Yield and Limitations
Reported yields for analogous pyrrole acylations range from 45% to 65%. Challenges include:
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Regioselectivity : Competing acylation at position 4 may occur if steric effects from the methyl group are insufficient.
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Side Reactions : Over-acylation or polymerization of the pyrrole ring under prolonged reaction times.
Direct Acylation Using Chloroacetyl Chloride
Base-Mediated Acylation
This method employs a mild base to deprotonate the pyrrole, enhancing nucleophilicity at the α-position. Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been effective for analogous compounds.
Procedure :
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Reactants : 5-Methyl-1H-pyrrole (1 equiv), chloroacetyl chloride (1.1 equiv), K₂CO₃ (2 equiv).
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Solvent : DMSO or acetonitrile.
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Conditions : Heating at 45–50°C for 3–4 hours.
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Workup : Precipitation in water, filtration, and recrystallization from 2-propanol.
Advantages Over Friedel-Crafts
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Milder Conditions : Avoids strong Lewis acids, reducing side reactions.
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Scalability : Suitable for industrial production due to simplified purification.
Protection/Deprotection Strategies for Regioselective Acylation
N-Protection with Trimethylsilyl (TMS) Groups
To enhance regioselectivity, the pyrrole nitrogen is temporarily protected. The TMS group blocks undesired N-acylation and directs electrophiles to the α-positions.
Steps :
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Protection : Treat 5-methyl-1H-pyrrole with chlorotrimethylsilane (TMSCl) in THF.
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Acylation : React with chloroacetyl chloride using AlCl₃.
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Deprotection : Remove TMS with tetrabutylammonium fluoride (TBAF).
Comparative Analysis
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Friedel-Crafts | 45–65% | Moderate | Low |
| Base-Mediated | 50–60% | High | Moderate |
| N-Protection | 55–70% | Very High | High |
Alternative Routes via Paal-Knorr Pyrrole Synthesis
In-Situ Pyrrole Formation
The Paal-Knorr method constructs the pyrrole ring from 1,4-diketones and ammonia. By incorporating a methyl-substituted diketone, the 5-methyl group is introduced during ring formation. Subsequent acylation with chloroacetyl chloride yields the target compound.
Example :
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Diketone Precursor : 3-Methyl-2,5-hexanedione.
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Ammonia Source : Aqueous NH₃ or ammonium acetate.
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Acylation : Post-pyrrole formation, treat with chloroacetyl chloride/AlCl₃.
Challenges
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Synthetic Steps : Multi-step process reduces overall efficiency.
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Byproducts : Competing cyclization pathways may generate regioisomers.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Large-scale synthesis prioritizes cost-effectiveness:
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Solvent Recovery : Distillation and reuse of DCM or THF.
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Catalyst Regeneration : AlCl₃ can be recovered via aqueous extraction and calcination.
Purity Control
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HPLC Analysis : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
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Impurity Profile : Residual diketones (<0.1%), chlorinated byproducts (<0.5%).
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the pyrrole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted ethanone derivatives.
Reduction: 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanol.
Oxidation: 2-chloro-1-(5-carboxy-1H-pyrrol-2-yl)ethanone.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone serves as a building block for synthesizing various bioactive molecules, including potential pharmaceuticals. Its unique structure allows for modifications that enhance biological activity.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating derivatives with diverse functional groups.
Biological Studies
The compound is explored for its interactions with biological targets, particularly in studying the biological activity of pyrrole derivatives. It has shown potential as an enzyme inhibitor and may modulate metabolic pathways relevant to drug design.
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Structural modifications can enhance potency against specific cancer types.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a promising lead for further development as an antimicrobial agent, showcasing its potential to disrupt bacterial cell membranes or inhibit vital enzymatic pathways.
Study on Anticancer Properties
In another study, derivatives of the compound were tested against multiple cancer cell lines. Results showed a notable reduction in cell viability at concentrations as low as 10 µM, suggesting that structural modifications could lead to enhanced anticancer activity.
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
2-Chloro-1-(1H-pyrrol-2-yl)ethanone (2-CPE)
2-CPE (CAS RN: 53391-62-1) lacks the 5-methyl group present in the target compound. This structural difference impacts lipophilicity and reactivity. 2-CPE is widely used in catalysis and organic synthesis due to its simpler structure, but the methyl group in 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone may enhance steric hindrance and alter solubility .
2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
This derivative (CAS RN: 852840-44-9) incorporates a dihydroindenyl group and additional methyl substituents.
Indole and Tetrazole Derivatives
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (Compound 9) and 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone (Compound 10)
These indole-based analogues (23% and 11% yields, respectively) are synthesized under pressurized conditions (90°C, 2–5 days) using chloroacetyl chloride and DBU.
2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone (Compounds 15–21)
These tetrazole derivatives are synthesized via reaction of aryl tetrazoles with chloroacetyl chloride. The tetrazole ring’s high nitrogen content may improve metabolic stability in drug candidates compared to pyrrole derivatives. Subsequent reactions with piperidine yield bioactive compounds, highlighting their utility in medicinal chemistry .
Aryl-Substituted Chloroethanones
2-Chloro-1-(3-chlorophenyl)ethanone (Compound 1) and 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone (Compound 2)
These aryl derivatives are synthesized at 0°C in biphasic conditions (DCM/NaOH). The electron-withdrawing -Cl and -CF₃ groups enhance electrophilicity, facilitating alkylation reactions with amines. Yields for downstream products range from 44–78%, demonstrating efficient reactivity .
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone
This fluorene-containing derivative is a precursor to the antimalarial drug Lumifantrine. Its polycyclic structure contrasts sharply with the monocyclic pyrrole in the target compound, significantly altering solubility and pharmacokinetic properties .
Heterocyclic Fused Systems
2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone (Compound 14)
This compound features a pyrrolopyridine fused ring system. The additional nitrogen atom in the pyridine moiety may enhance binding to biological targets, such as enzymes or receptors, compared to simpler pyrrole derivatives .
Biological Activity
2-Chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its applications in medicinal chemistry, organic synthesis, and biological studies. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in drug development and synthetic organic chemistry.
- Molecular Formula : C7H8ClNO
- Molecular Weight : 159.59 g/mol
- CAS Number : 23694-02-2
- SMILES Notation : Cn1cccc1C(=O)CCl
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chloro group facilitates nucleophilic substitution reactions, while the pyrrole ring may engage with various biomolecules, influencing their function and activity .
Antimicrobial Properties
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, pyrrole-based compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymatic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) indicates that modifications to the pyrrole ring can enhance potency against specific cancer types .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. By binding to the active sites of enzymes, it may prevent substrate binding and subsequent catalysis, thereby modulating metabolic pathways . This characteristic is particularly relevant in the context of drug design for diseases where enzyme activity is dysregulated.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating a promising lead for further development as an antimicrobial agent .
Study on Anticancer Properties
In another study, derivatives of the compound were tested against multiple cancer cell lines. The results showed a notable reduction in cell viability at concentrations as low as 10 µM, suggesting that structural modifications could lead to enhanced anticancer activity .
Applications in Research
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Serves as a building block for synthesizing various bioactive molecules, including pharmaceuticals. |
| Organic Synthesis | Used as an intermediate in the synthesis of complex organic compounds. |
| Biological Studies | Investigates interactions between pyrrole derivatives and biological targets. |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone, and how can reaction parameters be optimized?
The compound is typically synthesized via alkylation or acylation reactions. For example, alkylation of amines with 2-chloroacetyl chloride in a biphasic system (dry acetone, K₂CO₃, catalytic KI) at 60°C yields derivatives in 44–78% efficiency . Key parameters include:
- Temperature control : Reactions conducted at 0°C for acylations prevent side reactions .
- Monitoring : Use HPLC to track reaction progress and assess purity (>95% purity recommended) .
- Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol) improves yield.
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., pyrrole protons at δ 6.2–6.8 ppm, chloroethyl ketone at δ 4.3–4.5 ppm) . Discrepancies in splitting patterns may arise from tautomerism; use 2D NMR (COSY, HSQC) to resolve .
- X-ray Crystallography : Employ SHELX for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks . For accurate results, collect high-resolution data (≤1.0 Å) and validate via R-factor analysis .
Q. What safety protocols should be followed during handling and storage?
- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact, as the compound may cause irritation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Spill Management : Neutralize with sand or inert absorbent; dispose as hazardous waste .
Advanced Research Questions
Q. How can hydrogen-bonding patterns and supramolecular interactions in the solid state be systematically analyzed?
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) using crystallographic data .
- Crystallographic Software : Use SHELXL to model intermolecular interactions and calculate bond angles/distances . For example, identify C=O···H–N interactions in pyrrole derivatives, which stabilize crystal packing .
Q. What strategies address contradictions in reactivity data during derivatization?
- Reaction Optimization : Screen solvents (DMF vs. DCM) and bases (K₂CO₃ vs. NaOH) to mitigate side reactions. For low yields in alkylations, increase KI concentration (1–5 mol%) to enhance nucleophilic substitution .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and transition states. Compare with experimental yields to identify kinetic vs. thermodynamic control.
Q. How can antimicrobial activity of derivatives be evaluated, and which structural features enhance efficacy?
- Bioassays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via MIC assays. Derivatives with electron-withdrawing groups (e.g., –Cl, –CF₃) on aromatic rings show enhanced activity due to increased membrane permeability .
- SAR Studies : Correlate substituent position (e.g., para vs. meta chloro) with activity. For example, 4-chloro derivatives exhibit higher potency than 3-chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
